6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole ring condensed with a pyrimidine-dione system. The structure features a 3-(pyridin-2-yl) substitution at position 3 and a 6-[1-(3,4-dimethoxyphenyl)ethyl] side chain. The dione (5,7-dione) functionality introduces hydrogen-bonding capacity, critical for binding to enzymes or receptors.
Properties
IUPAC Name |
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-11(12-7-8-14(27-2)15(10-12)28-3)24-19(25)18-17(22-20(24)26)16(23-29-18)13-6-4-5-9-21-13/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIUNQNTIITFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related thiazolo/triazolo-pyrimidine derivatives, emphasizing substituent effects, biological activities, and synthetic methodologies.
Note: Direct references to the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
Key Structural and Functional Insights:
Triazolo[4,5-d]pyrimidines show broader antiviral activity but require oxidative cyclization for synthesis, limiting scalability vs. thiazolo derivatives .
Substituent Effects: 3-(Pyridin-2-yl): Enhances π-stacking and metal-coordination capacity compared to phenyl or chlorophenyl groups in analogs . 6-[1-(3,4-Dimethoxyphenyl)ethyl]: The methoxy groups may improve blood-brain barrier penetration relative to non-polar substituents (e.g., methyl or chloro) . Thione vs. Dione: Thione derivatives (e.g., ) exhibit altered solubility and redox properties but reduced H-bonding vs. diones .
Synthetic Methodologies: The target compound’s synthesis likely involves cyclocondensation or metal-free catalysis, as seen in related thiazolo-pyrimidines . Eco-friendly protocols (e.g., water/ethanol solvents, recyclable additives) from could be adapted for greener synthesis .
Biological Activity Trends :
Biological Activity
The compound 6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a member of the thiazolo-pyrimidine family and has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure incorporates a thiazolo-pyrimidine core with substituents that may influence its pharmacological properties. The presence of the dimethoxyphenyl group and the pyridine moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds similar to thiazolo-pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation. For example, it has been reported that thiazolo-pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value in the micromolar range against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. These compounds have been tested against various bacterial strains and fungi.
- In vitro Studies : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.
- Mechanism : It is hypothesized that the compound may exert neuroprotective effects through antioxidant mechanisms and by modulating neurotransmitter levels.
- Findings : Animal studies reported improvements in cognitive function and reduced oxidative stress markers when administered this compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps including cyclization reactions and functional group modifications.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Thioamide + Aldehyde |
| 2 | Alkylation | Alkyl halide + Base |
| 3 | Functionalization | Substituent introduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
